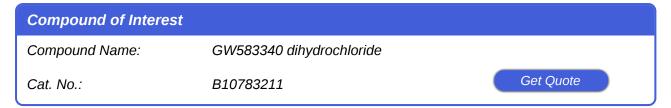


GW583340 dihydrochloride chemical structure and properties

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An In-depth Technical Guide to GW583340 Dihydrochloride

Introduction

GW583340 dihydrochloride is a potent, orally available, small molecule inhibitor targeting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, HER2).[1][2][3] Its dual inhibitory action makes it a significant compound in cancer research, particularly for tumors that overexpress EGFR and/or ErbB2.[2] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

GW583340 dihydrochloride is chemically known as 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline dihydrochloride.[3]

Table 1: Chemical and Physical Properties of GW583340 Dihydrochloride



Property	Value	Reference
IUPAC Name	4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyla mino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomet hyl]-4-thiazolyl]quinazoline dihydrochloride	[3]
Molecular Formula	C28H25CIFN5O3S2 · 2HCl	[3]
Molecular Weight	671.03 g/mol	[3]
CAS Number	1173023-85-2	[3][4]
Appearance	Solid	[3]
Melting Point	259.8-262.4 °C	[3]
Solubility	DMSO: 9 mg/mL	[3]
SMILES	CI[H].CI[H].CS(=O) (=O)CCNCc1nc(cs1)- c2ccc3ncnc(Nc4ccc(OCc5cccc (F)c5)c(Cl)c4)c3c2	[3]
InChI Key	WIMITXDBYLKRKB- UHFFFAOYSA-N	[3][5]

Mechanism of Action: Dual Inhibition of EGFR and ErbB2

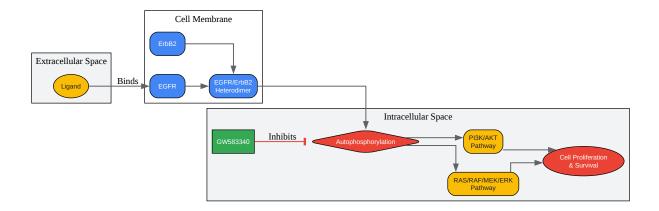
GW583340 functions as a dual tyrosine kinase inhibitor, targeting both EGFR and ErbB2.[1][3] These receptors are members of the ErbB family of receptor tyrosine kinases, which play crucial roles in regulating cell proliferation, survival, and differentiation.[6] In many cancers, these pathways are aberrantly activated.

Upon ligand binding (e.g., EGF to EGFR), ErbB receptors form homodimers or heterodimers.[6] [7] ErbB2, which has no known ligand, is a preferred heterodimerization partner for other ErbB family members.[7] This dimerization leads to the autophosphorylation of tyrosine residues in



the intracellular domain, which in turn activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[8][9][10]

GW583340 inhibits the tyrosine kinase activity of EGFR and ErbB2, thereby blocking the phosphorylation events and subsequent downstream signaling. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]



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Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

Beyond its primary targets, GW583340 has also been shown to reverse multidrug resistance mediated by ABCG2 and ABCB1 transporters, which are ATP-binding cassette (ABC) transporters that can efflux chemotherapeutic agents from cancer cells.[1][2]

Quantitative Efficacy Data

The potency of GW583340 is demonstrated by its low IC50 values against its target kinases and its effects in various cell-based assays.



Table 2: In Vitro Efficacy of GW583340

Parameter	Target/Cell Line	Value	Effect	Reference
IC50	EGFR Tyrosine Kinase	0.010 μΜ	Inhibition of kinase activity	[1][3]
IC50	ErbB2 Tyrosine Kinase	0.014 μΜ	Inhibition of kinase activity	[1][3]
Concentration	ABCG2-482-R2 & T7 cells	5 μΜ	Decreases IC50 of Mitoxantrone	[1]
Concentration	SUM149 & SUM190 cells	2.5 & 7.5 μM	Increases ROS accumulation, induces apoptosis	[1]
Concentration	SCCF1 & CatMC cells	0-10 μΜ	Reduces colony formation	[1]

Experimental Protocols and Methodologies

The following outlines common experimental procedures used to characterize the activity of GW583340, based on published studies.

Kinase Inhibition Assay

- Objective: To determine the IC50 of GW583340 against EGFR and ErbB2 tyrosine kinases.
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The purified kinase domain of either EGFR or ErbB2 is incubated with a peptide substrate, ATP, and varying concentrations of GW583340. The extent of substrate phosphorylation is quantified by adding a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin. The FRET signal is inversely proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.

Cell Viability and Proliferation Assays

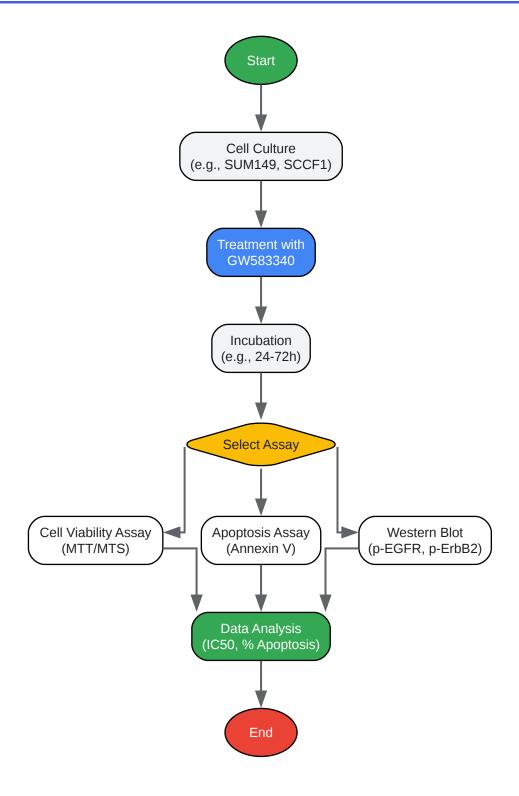


- Objective: To assess the effect of GW583340 on the growth of cancer cell lines.
- Methodology:
 - Cell Culture: Cancer cell lines (e.g., those overexpressing EGFR/ErbB2 like SUM149, or those with drug resistance like ABCG2-overexpressing cells) are seeded in 96-well plates and allowed to adhere overnight.[1]
 - Treatment: Cells are treated with a serial dilution of GW583340 for a specified period (e.g., 72 hours).
 - Quantification: Cell viability is measured using reagents like MTT, MTS, or resazurin. The
 absorbance or fluorescence is measured, and the percentage of viable cells relative to a
 vehicle-treated control is calculated. The GI50 (concentration for 50% growth inhibition) is
 determined.

Apoptosis and Reactive Oxygen Species (ROS) Assays

- Objective: To investigate the induction of apoptosis and oxidative stress by GW583340.
- Methodology:
 - \circ Treatment: Cells (e.g., SUM149, SUM190) are treated with GW583340 (e.g., 2.5 and 7.5 μ M) for a set time (e.g., 24 hours).[1]
 - Apoptosis Detection: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
 - ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes like
 DCFDA. Cells are incubated with the probe after treatment, and the fluorescence intensity is measured by flow cytometry.[1]





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Caption: A generalized workflow for in vitro evaluation of GW583340.

Conclusion



GW583340 dihydrochloride is a well-characterized dual inhibitor of EGFR and ErbB2 with potent anti-cancer properties demonstrated in vitro. Its ability to inhibit key signaling pathways involved in cell proliferation and survival, coupled with its activity against multidrug-resistant cells, underscores its importance as a research tool and a potential therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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